

5-FAM-GpYLPQTV-NH2: A Technical Guide to a Key STAT3 Probe

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Compound of Interest		
Compound Name:	5-FAM-GpYLPQTV-NH2	
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Abstract

This technical guide provides a comprehensive overview of **5-FAM-GPYLPQTV-NH2**, a crucial tool in the study of Signal Transducer and Activator of Transcription 3 (STAT3). **5-FAM-GPYLPQTV-NH2** is a fluorescently labeled synthetic peptide designed to mimic a key binding motif for the STAT3 protein. Its high affinity and fluorescent properties make it an invaluable probe for investigating the STAT3 signaling pathway and for the discovery of novel STAT3 inhibitors. This document details the molecule's core properties, its mechanism of action, quantitative binding data, and a detailed protocol for its application in fluorescence polarization assays.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in numerous cellular processes, including cell growth, differentiation, and apoptosis. Aberrant STAT3 activity is implicated in a wide range of diseases, most notably in cancer, where it promotes tumor progression, metastasis, and chemoresistance. Consequently, STAT3 has emerged as a significant target for therapeutic intervention.

5-FAM-GPYLPQTV-NH2 is a chemically synthesized peptide composed of the amino acid sequence Gly-pTyr-Leu-Pro-Gln-Thr-Val, with a 5-Carboxyfluorescein (5-FAM) fluorescent dye attached to the N-terminus and an amide group at the C-terminus. The core peptide sequence



is derived from the gp130 subunit of the Interleukin-6 (IL-6) receptor, which is a natural binding partner of the STAT3 protein. The presence of a phosphotyrosine (pY) residue is critical for its high-affinity interaction with the SH2 domain of STAT3.

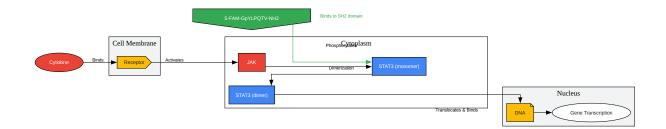
Mechanism of Action

The primary function of **5-FAM-GPYLPQTV-NH2** is to act as a high-affinity ligand for the SH2 domain of STAT3. In the canonical STAT3 signaling pathway, the phosphorylation of specific tyrosine residues on cytokine and growth factor receptors creates docking sites for the SH2 domains of latent STAT3 monomers in the cytoplasm. This interaction leads to the phosphorylation, dimerization, and subsequent translocation of STAT3 into the nucleus, where it regulates gene expression.

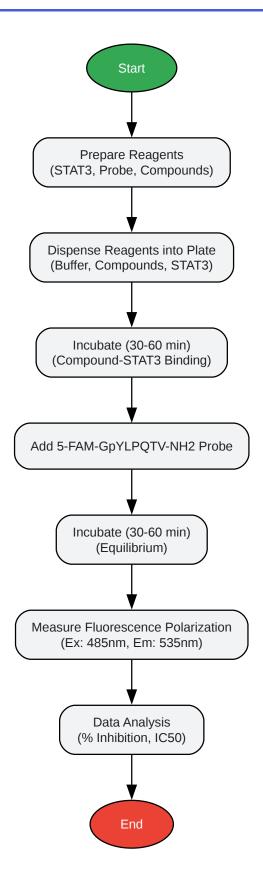
5-FAM-GPYLPQTV-NH2 competitively binds to the same phosphotyrosine-binding pocket on the STAT3 SH2 domain. This binding event physically obstructs the dimerization of STAT3 monomers, a critical step for its activation. By preventing dimerization, **5-FAM-GPYLPQTV-NH2** effectively inhibits the downstream signaling cascade. The covalent attachment of the 5-FAM fluorophore allows for the sensitive detection of this binding event, making it an ideal probe for in vitro binding assays.

Below is a diagram illustrating the inhibitory action of **5-FAM-GPYLPQTV-NH2** on the STAT3 signaling pathway.









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 To cite this document: BenchChem. [5-FAM-GpYLPQTV-NH2: A Technical Guide to a Key STAT3 Probe]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381327#what-is-5-fam-gpylpqtv-nh2]

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